molecular formula C21H27NO3 B2821289 METHYL 2-(ADAMANTAN-1-YL)-2-[(4-METHYLPHENYL)FORMAMIDO]ACETATE CAS No. 347840-77-1

METHYL 2-(ADAMANTAN-1-YL)-2-[(4-METHYLPHENYL)FORMAMIDO]ACETATE

Cat. No.: B2821289
CAS No.: 347840-77-1
M. Wt: 341.451
InChI Key: HYDKQMQUYFELJY-UHFFFAOYSA-N
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Description

METHYL 2-(ADAMANTAN-1-YL)-2-[(4-METHYLPHENYL)FORMAMIDO]ACETATE is a synthetic organic compound featuring a hybrid structure combining adamantane and 4-methylphenyl formamido moieties. Its structural characterization, including crystallographic analysis, has likely employed tools such as the SHELX software suite, a widely recognized system for small-molecule refinement and structure solution . The ester group in the molecule may influence solubility and metabolic stability, making it a candidate for pharmaceutical or agrochemical research.

Properties

IUPAC Name

methyl 2-(1-adamantyl)-2-[(4-methylbenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-13-3-5-17(6-4-13)19(23)22-18(20(24)25-2)21-10-14-7-15(11-21)9-16(8-14)12-21/h3-6,14-16,18H,7-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDKQMQUYFELJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(=O)OC)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(ADAMANTAN-1-YL)-2-[(4-METHYLPHENYL)FORMAMIDO]ACETATE typically involves multiple steps. One common method starts with the preparation of the adamantane core, followed by functionalization to introduce the ester and amide groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(ADAMANTAN-1-YL)-2-[(4-METHYLPHENYL)FORMAMIDO]ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to simplify the molecule or alter its properties.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity or stability.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents or nucleophiles can be used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

METHYL 2-(ADAMANTAN-1-YL)-2-[(4-METHYLPHENYL)FORMAMIDO]ACETATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its stability and unique structure make it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or rigidity.

Mechanism of Action

The mechanism by which METHYL 2-(ADAMANTAN-1-YL)-2-[(4-METHYLPHENYL)FORMAMIDO]ACETATE exerts its effects is largely dependent on its interaction with molecular targets. The adamantane core can interact with various biological molecules, potentially altering their function or stability. The ester and amide groups can also participate in hydrogen bonding or other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s unique combination of adamantane and aryl formamido groups differentiates it from structurally related molecules.

Compound Core Structure Key Substituents Hypothetical Properties
METHYL 2-(ADAMANTAN-1-YL)-2-[(4-METHYLPHENYL)FORMAMIDO]ACETATE Adamantane + ester backbone 4-Methylphenyl formamido, methyl ester High rigidity, moderate lipophilicity, potential for membrane permeability
Amantadine derivatives Adamantane + amine Varied alkyl/aryl amines Antiviral activity, enhanced solubility due to polar amines
Formoterol Fumarate analogues (e.g., from ) β2-adrenergic agonist backbone Methoxyphenyl, ethanolamine Bronchodilator activity, polar functional groups for receptor binding
4-Methylphenyl-substituted esters Ester backbone 4-Methylphenyl, alkyl groups Tunable solubility, ester hydrolysis susceptibility

Key Differences:

Adamantane vs.

Formamido vs. Amide/Amine Groups : The formamido group in the target compound may exhibit distinct hydrogen-bonding capabilities compared to primary amines (e.g., in amantadine) or secondary amides, influencing target selectivity.

Ester vs. Carboxylic Acid : The methyl ester group likely enhances cell membrane permeability relative to carboxylic acid derivatives but may require hydrolysis for activation in prodrug strategies.

Research Findings (Inferred):

  • Crystallographic Data : Structural refinement using SHELX would confirm the adamantane cage’s spatial arrangement and intramolecular interactions, critical for understanding its conformational stability.
  • Synthetic Challenges : The adamantane group’s rigidity may complicate synthetic modifications compared to more flexible bicyclic systems.

Q & A

Basic: What are the optimal synthetic routes for METHYL 2-(ADAMANTAN-1-YL)-2-[(4-METHYLPHENYL)FORMAMIDO]ACETATE, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves:

  • Step 1: Condensation of adamantane-1-carboxylic acid derivatives with glycine methyl ester to introduce the adamantyl and ester groups .
  • Step 2: Formamidation using 4-methylphenyl isocyanate or activated carbonyl intermediates to attach the (4-methylphenyl)formamido moiety .
  • Optimization: Critical parameters include temperature (60–80°C for amidation), solvent polarity (DMF or THF for solubility), and catalysts (e.g., DCC for carbodiimide-mediated coupling). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Basic: How is the molecular structure of this compound characterized, and what analytical techniques validate its purity?

Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: 1^1H and 13^13C NMR verify adamantane protons (δ 1.6–2.1 ppm), formamido NH (δ 8.3–8.5 ppm), and ester carbonyl (δ 170–175 ppm) .
    • XRD: Crystallography confirms stereochemistry and hydrogen-bonding patterns .
  • Purity Assessment:
    • HPLC: >95% purity using C18 columns (acetonitrile/water gradient) .
    • Mass Spectrometry: ESI-MS confirms molecular ion peaks matching theoretical mass (e.g., [M+H]+^+ at m/z ~413) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from:

  • Structural Analogues: Minor substituent changes (e.g., methyl vs. fluoro groups) drastically alter bioactivity. Compare activity against controls like unsubstituted adamantane derivatives .
  • Assay Conditions: Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., COX-2 selectivity) require standardized protocols .
  • Validation: Replicate studies using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) and cross-reference with databases like ChEMBL .

Advanced: What computational strategies are effective for predicting the compound’s mechanism of action and target selectivity?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with targets like neuraminidase or viral proteases, leveraging adamantane’s hydrophobic pocket affinity .
  • MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-protein complexes, focusing on adamantane’s rigid structure and formamido hydrogen bonds .
  • SAR Studies: Modify the 4-methylphenyl group (e.g., electron-withdrawing substituents) to evaluate activity shifts, guided by QSAR models .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Answer:

  • pH Stability:
    • Acidic Conditions (pH < 4): Ester hydrolysis occurs, generating free carboxylic acid byproducts. Use buffered solutions (pH 6–7.4) for in vitro assays .
    • Basic Conditions (pH > 8): Formamido group degradation observed; monitor via TLC .
  • Thermal Stability:
    • Storage: –20°C under inert atmosphere (argon) prevents oxidation. DSC analysis shows decomposition onset at ~200°C .

Basic: What in vitro models are appropriate for initial biological screening of this compound?

Answer:

  • Antiviral: Madin-Darby Canine Kidney (MDCK) cells for influenza A inhibition assays (IC50_{50} determination) .
  • Anti-inflammatory: RAW264.7 macrophages for TNF-α/IL-6 suppression via ELISA .
  • Enzyme Inhibition: Recombinant acetylcholinesterase (AChE) or COX-2 for IC50_{50} measurements using colorimetric substrates .

Advanced: How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

Answer:

  • ADME Profiling:
    • Caco-2 Permeability: Predict intestinal absorption (Papp_{app} > 1 × 106^{-6} cm/s) .
    • Microsomal Stability: Rat liver microsomes assess metabolic clearance (t1/2_{1/2} > 30 min preferred) .
  • Toxicity:
    • Ames Test: Screen for mutagenicity (≥85% viability at 100 µM) .
    • hERG Assay: Patch-clamp electrophysiology to rule out cardiotoxicity (IC50_{50} > 10 µM) .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

  • Purification: Large-scale column chromatography is impractical; switch to recrystallization (solvent: ethanol/water) or centrifugal partition chromatography .
  • Yield Optimization: Batch reactors (vs. flow chemistry) improve reproducibility. Adamantane precursor availability may require custom synthesis .

Advanced: How can spectroscopic anomalies (e.g., unexpected NMR shifts) be troubleshooted during characterization?

Answer:

  • Dynamic Effects: Rotameric equilibria in formamido groups cause split peaks. Use variable-temperature NMR (25–60°C) to coalesce signals .
  • Impurity Identification: LC-MS/MS detects byproducts (e.g., methyl ester hydrolysis products). Compare with spiked standards .

Advanced: What strategies mitigate batch-to-batch variability in biological activity data?

Answer:

  • QC Protocols: Enforce strict HPLC purity thresholds (>98%) and elemental analysis (C, H, N ± 0.4%) .
  • Bioassay Standardization: Include positive controls (e.g., oseltamivir for antiviral assays) and normalize data to internal reference compounds .

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